octahydro-1H-inden-1-one, Mixture of diastereomers
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Overview
Description
Octahydro-1H-inden-1-one, Mixture of diastereomers: is a chemical compound with the molecular formula C₉H₁₄O. It is also known by other names such as 1-Indanone, hexahydro-; 1-Hydrindanone; and Bicyclo [4.3.0]nonan-7-one . This compound is characterized by its bicyclic structure, which includes a ketone functional group. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.
Mechanism of Action
- However, considering its structural similarity to other indole derivatives, it may modulate receptors, enzymes, or signaling pathways involved in various physiological processes .
- However, its indole-like structure suggests potential involvement in pathways related to inflammation, neurotransmission, or cell survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-inden-1-one typically involves the hydrogenation of 1-indanone. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: In an industrial setting, the production of octahydro-1H-inden-1-one may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and robust catalysts allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-1H-inden-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The ketone group in octahydro-1H-inden-1-one can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like NaBH₄ or LiAlH₄ in solvents such as ethanol or ether.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octahydro-1H-inden-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique bicyclic structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, octahydro-1H-inden-1-one derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development.
Industry: In the industrial sector, octahydro-1H-inden-1-one is used in the production of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
1-Indanone: A structurally related compound with a similar bicyclic framework but without the additional hydrogenation.
Hexahydroindanone: Another related compound with a different degree of hydrogenation.
Uniqueness: Octahydro-1H-inden-1-one is unique due to its fully hydrogenated bicyclic structure, which imparts distinct chemical and physical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Properties
CAS No. |
29927-85-3 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
InChI Key |
ATKSQUYIHKMKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2=O |
Purity |
95 |
Origin of Product |
United States |
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